molecular formula C15H12BrFN2O2S3 B11199581 N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

Cat. No.: B11199581
M. Wt: 447.4 g/mol
InChI Key: VWQLSIBNGFNHPL-UHFFFAOYSA-N
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Description

M351-056 is a novel low molecular weight compound that modulates the actions of the immune-checkpoint protein V-domain immunoglobulin suppressor of T-cell activation (VISTA). VISTA is a negative checkpoint protein that plays a crucial role in immunoregulation. M351-056 has shown potential in treating autoimmune diseases by enhancing the function of VISTA and ameliorating the development of systemic lupus erythematosus (SLE) via the type I interferon (IFN-I) and noncanonical nuclear factor-κB (NF-κB) pathways .

Preparation Methods

The synthetic routes and reaction conditions for M351-056 are not explicitly detailed in the available literature. it is known that M351-056 is a low molecular weight compound designed to target VISTA. Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and characterization processes. These methods often include the use of various reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

M351-056 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from M351-056, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in M351-056 with another, often under specific conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

M351-056 has several scientific research applications, including:

Mechanism of Action

M351-056 exerts its effects by binding strongly to VISTA and regulating its function through the IFN-I and noncanonical NF-κB pathways. This binding enhances the function of VISTA, leading to the suppression of T-cell activation and the reduction of cytokine production. The compound also inhibits the proliferation of peripheral blood mononuclear cells and Jurkat cells, thereby ameliorating the symptoms of autoimmune diseases like SLE .

Comparison with Similar Compounds

M351-056 is unique in its high affinity for VISTA and its ability to modulate VISTA’s immune function both in vitro and in vivo. Similar compounds include:

Properties

Molecular Formula

C15H12BrFN2O2S3

Molecular Weight

447.4 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

InChI

InChI=1S/C15H12BrFN2O2S3/c1-8-15(6-14(23-8)13-7-22-9(2)18-13)24(20,21)19-12-4-3-10(16)5-11(12)17/h3-7,19H,1-2H3

InChI Key

VWQLSIBNGFNHPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CSC(=N2)C)S(=O)(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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